

An In-depth Technical Guide to the Discovery and Synthesis of NVP-2

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Compound of Interest

Compound Name: NVP-2

Cat. No.: B15581976

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Introduction

NVP-2 is a potent, selective, and ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Developed by Novartis, this compound has emerged as a critical chemical probe for studying the biological functions of CDK9 and as a potential therapeutic agent, particularly in oncology.[1][3][4] CDK9, in partnership with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing and enabling productive transcription elongation.[3][4] Dysregulation of this process is a hallmark of many cancers, making CDK9 an attractive therapeutic target. **NVP-2**'s high potency and selectivity provide a powerful tool for dissecting this pathway and have demonstrated anti-proliferative and pro-apoptotic effects in various cancer models.[2][5]

This guide provides a comprehensive overview of **NVP-2**, including its mechanism of action, biochemical activity, detailed synthesis protocols, and methods for its biological characterization.

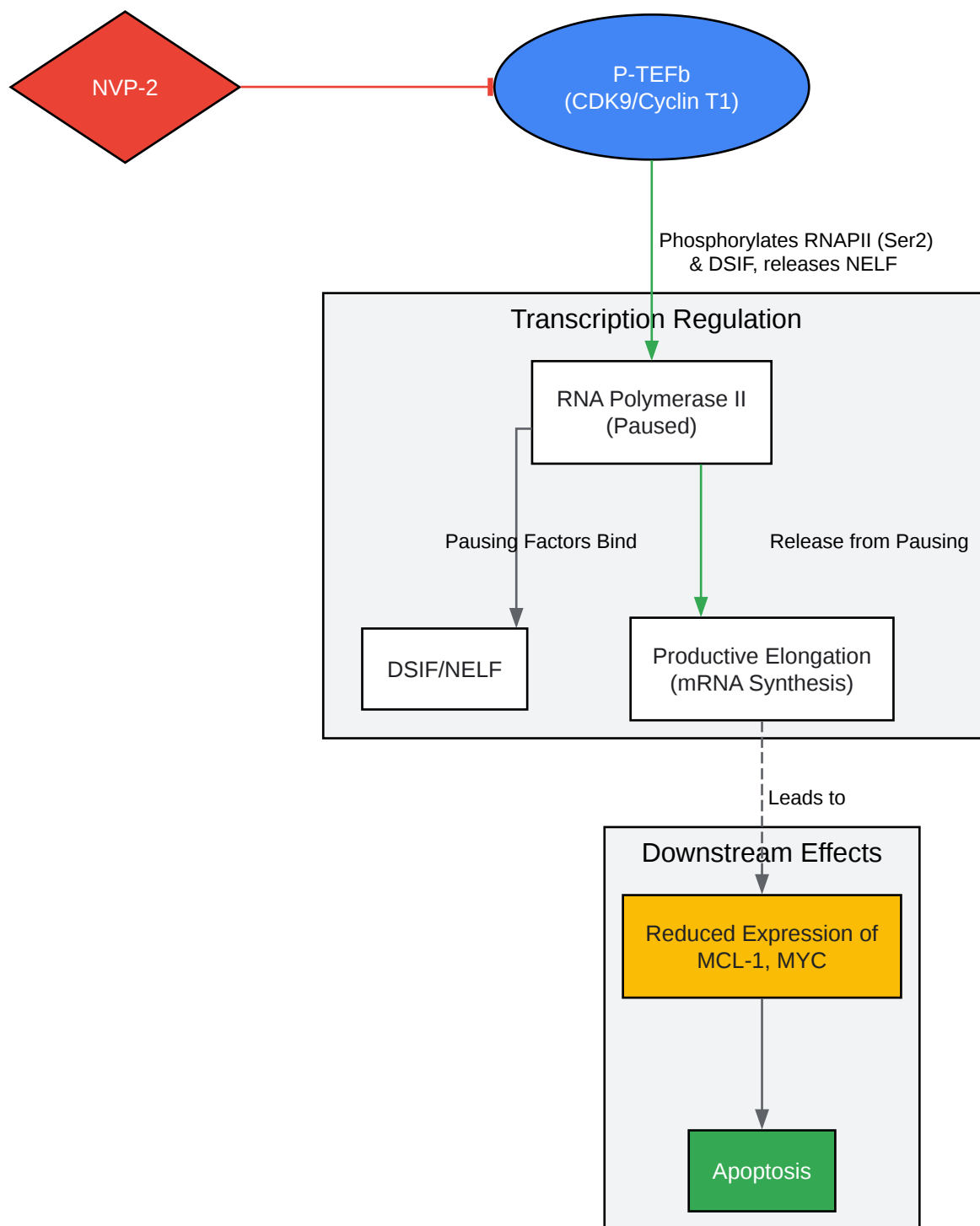
Mechanism of Action and Biological Activity

NVP-2 exerts its biological effect by competitively binding to the ATP pocket of CDK9.[1] This direct inhibition prevents CDK9 from phosphorylating its key substrates, most notably Serine 2 (Ser2) on the CTD of RNAP II.[3] The phosphorylation of Ser2 is a critical signal for the transition from paused to active transcription. By blocking this step, **NVP-2** effectively stalls

transcriptional elongation, leading to a rapid depletion of proteins with short half-lives, such as the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.^[5]^[6] This targeted suppression of key survival proteins ultimately triggers apoptosis in cancer cells.^[6]

Signaling Pathway of CDK9 Inhibition by NVP-2

The diagram below illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcription elongation and the mechanism of inhibition by **NVP-2**.



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Caption: Mechanism of **NVP-2** action on the CDK9-mediated transcription elongation pathway.

Quantitative Biological Data

NVP-2 is distinguished by its sub-nanomolar potency against CDK9 and remarkable selectivity across the human kinome.

Table 1: In Vitro Inhibitory Activity of NVP-2

Target Kinase	IC50 Value	Reference
CDK9/CycT	0.514 nM	[2][6]
CDK1/CycB	0.584 μ M (584 nM)	[6]
CDK2/CycA	0.706 μ M (706 nM)	[6]
CDK16/CycY	0.605 μ M (605 nM)	[6]
DYRK1B	350 nM	[7]
CDK7	>10 μ M	[7]

Note: The data highlights over 1,000-fold selectivity for CDK9 over closely related CDKs like CDK1 and CDK2.[1]

Table 2: Cellular Activity of NVP-2

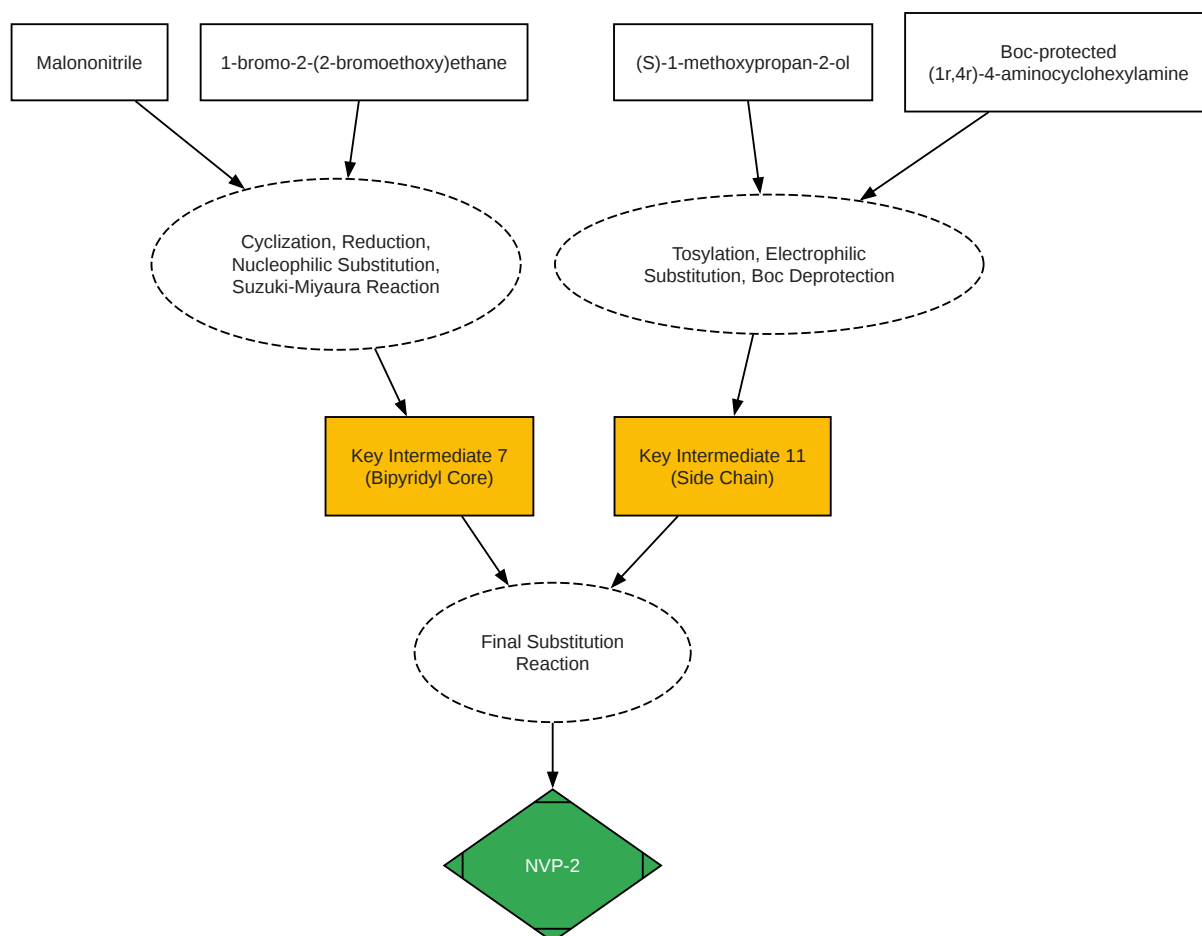
Cell Line	Assay	IC50 Value	Reference
MOLT-4 (T-ALL)	Proliferation	9 nM	[4]
MYC;sgp53 (HCC)	RNAP II pSer2 Inhibition	4 nM	[8][9]

Synthesis of NVP-2

An efficient, convergent synthetic route for **NVP-2** has been developed to avoid the harsh conditions and dangerous reagents found in earlier patented methods.[1] The strategy involves the synthesis of two key intermediates, which are then coupled in the final step.[1][10]

Overall Synthesis Workflow

The diagram below outlines the convergent synthesis strategy for **NVP-2**.



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Caption: Convergent synthesis workflow for **NVP-2**.

Experimental Protocols

Protocol 1: Synthesis of NVP-2

This protocol is based on the improved synthesis described in the literature, which is safer and more efficient for larger-scale production.^[1]

A. Synthesis of Key Intermediate 7 (4-(((5'-chloro-2'-fluoro-[2,4'-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile)

- Cyclization: React malononitrile and 1-bromo-2-(2-bromoethoxy)ethane to form the initial tetrahydropyran ring.
- Reduction: Reduce the nitrile group formed during cyclization.
- Nucleophilic Substitution: React the product with 2-bromo-6-fluoropyridine.
- Suzuki-Miyaura Reaction: Couple the resulting intermediate with (5-chloro-2-fluoropyridin-4-yl)boronic acid to yield the bipyridyl core structure of Intermediate 7.

B. Synthesis of Key Intermediate 11 ((1r,4R)-N1-((R)-1-methoxy-2-propyl)cyclohexane-1,4-diamine)

- Tosylation: React (S)-1-methoxypropan-2-ol with tosyl chloride (TsCl) to form a tosylate intermediate.
- Electrophilic Substitution: React the tosylate with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. Pyridine is used as a mild base, avoiding the use of hazardous reagents like NaH.^[1]
- Deprotection: Remove the Boc protecting group using an acidic solution to yield the pure Key Intermediate 11.

C. Final Synthesis of **NVP-2**

- Substitution Reaction: Combine Key Intermediate 7 and Key Intermediate 11 in a substitution reaction.
- Base Addition: Add potassium carbonate as an inorganic base to reduce reaction time and improve the yield.^[1]
- Purification: Purify the final product, **NVP-2**, using standard chromatographic techniques.

Protocol 2: Cell Proliferation Assay

This protocol is used to determine the anti-proliferative effects of **NVP-2** on cancer cell lines, such as MOLT-4.^[2]

- **Cell Plating:** Seed MOLT-4 cells in 96-well plates at a predetermined density.
- **Compound Treatment:** Treat the cells with a serial dilution of **NVP-2** (or DMSO as a vehicle control) at various concentrations.
- **Incubation:** Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assessment:** Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions. This reagent measures ATP levels as an indicator of cell viability.
- **Data Acquisition:** Measure luminescence using a plate reader.
- **Analysis:** Normalize the luminescence readings to the DMSO control and plot the results against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit (e.g., in GraphPad Prism).^[2]

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to confirm that **NVP-2** engages its target in cells by measuring the phosphorylation status of downstream substrates.^[6]

- **Cell Treatment:** Treat cells (e.g., LNCaP or primary MCL patient samples) with increasing concentrations of **NVP-2** or DMSO for a specified duration (e.g., 4-24 hours).^[6]
- **Lysate Preparation:** Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell extracts.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with primary antibodies against target proteins, such as phospho-RNAP II (Ser2), total RNAP II, MCL-1, MYC, cleaved PARP, and a loading control (e.g., actin or GAPDH).[6]
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities using densitometry software to evaluate the dose-dependent effect of **NVP-2** on protein levels.[6]

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